molecular formula C14H12ClNO2 B12719899 Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- CAS No. 123172-46-3

Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)-

Cat. No.: B12719899
CAS No.: 123172-46-3
M. Wt: 261.70 g/mol
InChI Key: NCWHJCRHMVXAIN-UHFFFAOYSA-N
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Description

Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- is an organic compound with a complex structure that includes a methanone group, a chlorophenyl group, and a hydroxy-methylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with 3-hydroxy-4-(methylamino)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-
  • Methanone, (4-chlorophenyl)phenyl-
  • Methanone, (4-hydroxyphenyl)phenyl-

Uniqueness

Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- is unique due to the presence of both a hydroxy group and a methylamino group on the phenyl ring. This structural feature can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

123172-46-3

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(4-chlorophenyl)-[3-hydroxy-4-(methylamino)phenyl]methanone

InChI

InChI=1S/C14H12ClNO2/c1-16-12-7-4-10(8-13(12)17)14(18)9-2-5-11(15)6-3-9/h2-8,16-17H,1H3

InChI Key

NCWHJCRHMVXAIN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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